

A Comprehensive Technical Guide to the Chemical Properties of Br-PEG4-Methyl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Br-PEG4-methyl acetate*

Cat. No.: *B11935759*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-PEG4-methyl acetate is a heterobifunctional chemical linker that has garnered significant attention in the field of targeted protein degradation. As a crucial component of Proteolysis Targeting Chimeras (PROTACs), it bridges a target protein ligand and an E3 ubiquitin ligase ligand, facilitating the ubiquitination and subsequent degradation of the target protein.^{[1][2]} This guide provides an in-depth analysis of the chemical properties of **Br-PEG4-methyl acetate**, offering quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in its effective application.

The structure of **Br-PEG4-methyl acetate** incorporates a tetraethylene glycol (PEG4) spacer, which imparts favorable physicochemical properties such as increased solubility and improved cell permeability to the resulting PROTAC molecule.^{[3][4]} One end of the linker is functionalized with a bromo group, a reactive handle for conjugation with nucleophiles, while the other end features a methyl ester, which can be hydrolyzed to a carboxylic acid for further modification or can be part of the final PROTAC structure.

Chemical and Physical Properties

The chemical and physical properties of **Br-PEG4-methyl acetate** are summarized in the table below. These properties are crucial for understanding its behavior in various experimental conditions, from reaction setup to biological assays.

| Property | Value | Source |
|-------------------|--|--------|
| Molecular Formula | C11H21BrO6 | [5] |
| Molecular Weight | 329.18 g/mol | [5] |
| Appearance | Colorless to straw-colored liquid | [6][7] |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Dimethylformamide (DMF) | [8] |

Reactivity and Stability

The reactivity of **Br-PEG4-methyl acetate** is primarily dictated by its two functional groups: the bromo group and the methyl ester.

Bromo Group Reactivity: The bromo group is a good leaving group and readily undergoes nucleophilic substitution reactions. This is the primary mode of conjugation for this linker. It can react with various nucleophiles, most notably thiols (e.g., from cysteine residues in proteins or ligands), to form stable thioether bonds.[9] The rate of this reaction is dependent on the pH of the medium, with higher pH values generally favoring the deprotonated, more nucleophilic form of the thiol.

Methyl Ester Stability and Reactivity: The methyl ester group is relatively stable under neutral conditions. However, it can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[10] The rate of hydrolysis is significantly slower than the reaction of the bromo group with thiols under typical bioconjugation conditions. This differential reactivity allows for selective conjugation at the bromo-end of the linker while preserving the ester functionality if desired. Computational studies on the neutral hydrolysis of methyl acetate suggest a half-life that is very long under physiological conditions, indicating the ester is stable for the duration of most cellular experiments.[11]

Experimental Protocols

The primary application of **Br-PEG4-methyl acetate** is in the synthesis of PROTACs. Below is a representative experimental protocol for the synthesis of a PROTAC using this linker.

Objective: To synthesize a PROTAC by conjugating a target protein ligand (Ligand-SH) containing a thiol group and an E3 ligase ligand (Ligand-NH₂) containing a primary amine.

Materials:

- **Br-PEG4-methyl acetate**
- Target protein ligand with a thiol group (Ligand-SH)
- E3 ligase ligand with a primary amine (Ligand-NH₂)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

Step 1: Conjugation of **Br-PEG4-methyl acetate** with the Thiol-Containing Ligand

- Dissolve the thiol-containing ligand (Ligand-SH, 1 equivalent) in anhydrous DMF.
- Add DIPEA (1.5 equivalents) to the solution.

- Add **Br-PEG4-methyl acetate** (1.2 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the Ligand-S-PEG4-methyl acetate intermediate.

Step 2: Hydrolysis of the Methyl Ester

- Dissolve the Ligand-S-PEG4-methyl acetate intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).
- Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by LC-MS.
- Concentrate the reaction mixture under reduced pressure to remove the solvents and excess TFA to yield the carboxylic acid derivative, Ligand-S-PEG4-COOH.

Step 3: Amide Coupling with the Amine-Containing Ligand

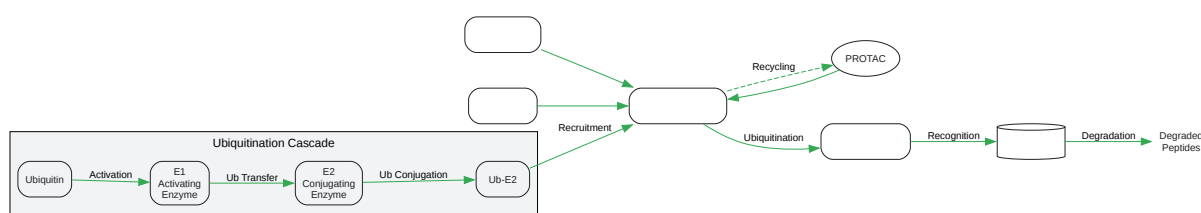
- Dissolve the Ligand-S-PEG4-COOH (1 equivalent) and the amine-containing E3 ligase ligand (Ligand-NH₂, 1.2 equivalents) in anhydrous DMF.
- Add a coupling agent such as HATU (1.5 equivalents) and DIPEA (2 equivalents).
- Stir the reaction at room temperature for 2-6 hours. Monitor the reaction by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

- Purify the final PROTAC by flash column chromatography or preparative HPLC.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation, a process initiated by the synthesized molecule containing the **Br-PEG4-methyl acetate** linker.

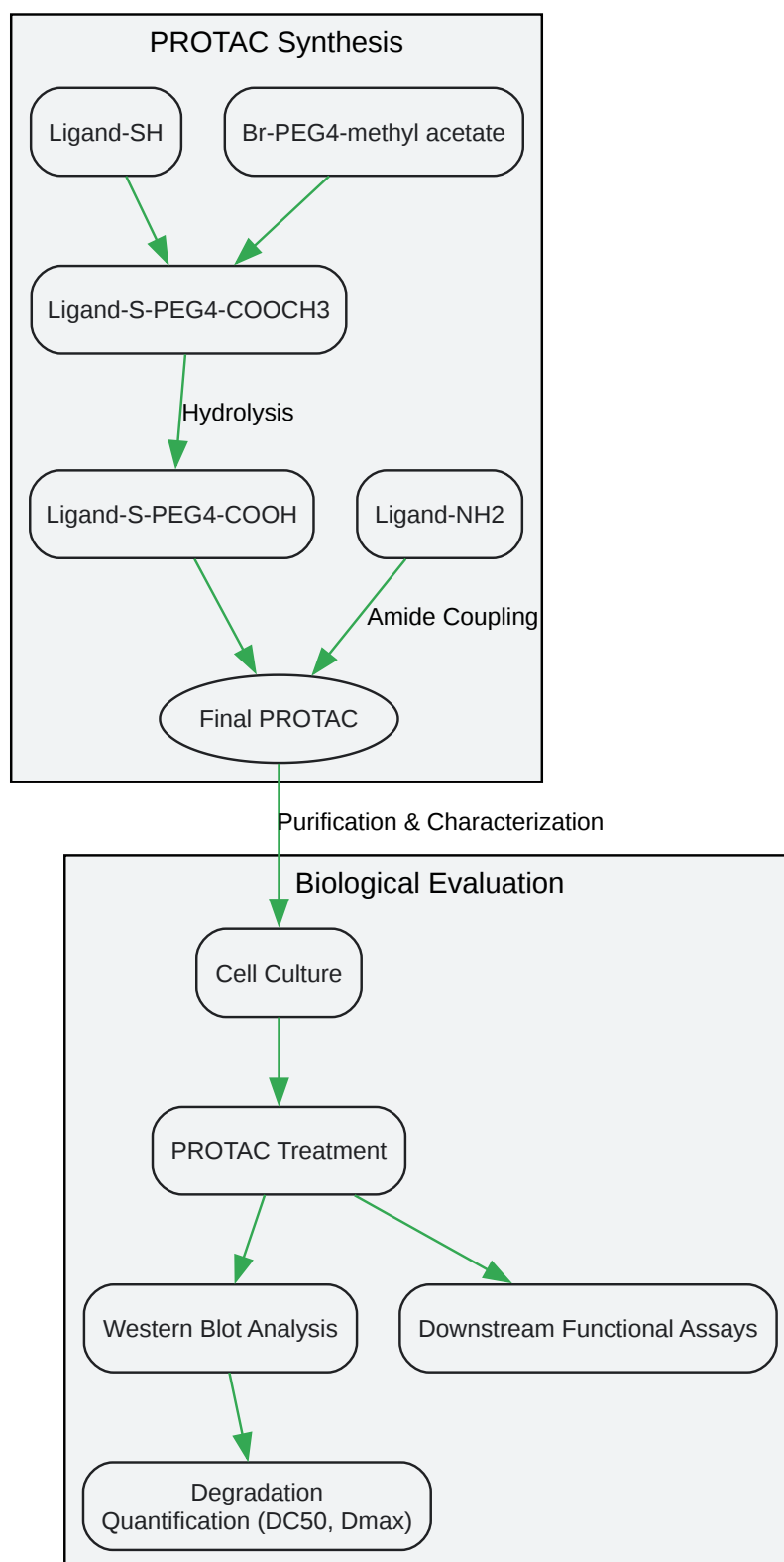


[Click to download full resolution via product page](#)

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of a PROTAC utilizing the **Br-PEG4-methyl acetate** linker.



[Click to download full resolution via product page](#)

Caption: A typical workflow for PROTAC synthesis and evaluation.

Conclusion

Br-PEG4-methyl acetate is a versatile and valuable tool for the construction of PROTACs. Its well-defined chemical properties, including the reactive bromo group for selective conjugation and the PEG4 spacer for enhancing physicochemical characteristics, make it a popular choice for researchers in drug discovery. A thorough understanding of its reactivity, stability, and handling, as outlined in this guide, is essential for the successful design and synthesis of potent and effective protein degraders. The provided protocols and diagrams serve as a foundational resource for scientists and developers working to harness the power of targeted protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. Br-PEG4-methyl acetate|BLD Pharm [bldpharm.com]
- 6. Methyl bromoacetate | C₃H₅BrO₂ | CID 60984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. Methyl acetate - Wikipedia [en.wikipedia.org]
- 11. nrc-publications.canada.ca [nrc-publications.canada.ca]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Chemical Properties of Br-PEG4-Methyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935759#what-are-the-chemical-properties-of-br-peg4-methyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com